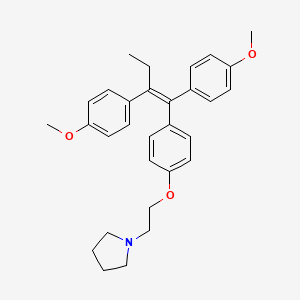
1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine typically involves multiple steps. One common approach is the reaction of 1,2-bis(4-methoxyphenyl)ethyne with appropriate reagents to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an enzyme inhibitor or receptor agonist, modulating specific biochemical pathways to achieve the desired outcome.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(2-(4-(1,2-Bis(4-methoxyphenyl)-1-butenyl)phenoxy)ethyl)pyrrolidine include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Properties
CAS No. |
35386-89-1 |
|---|---|
Molecular Formula |
C30H35NO3 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-[2-[4-[(Z)-1,2-bis(4-methoxyphenyl)but-1-enyl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO3/c1-4-29(23-7-13-26(32-2)14-8-23)30(24-9-15-27(33-3)16-10-24)25-11-17-28(18-12-25)34-22-21-31-19-5-6-20-31/h7-18H,4-6,19-22H2,1-3H3/b30-29- |
InChI Key |
ZVLSYKSHAJRKDH-FLWNBWAVSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OCCN3CCCC3)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OCCN3CCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



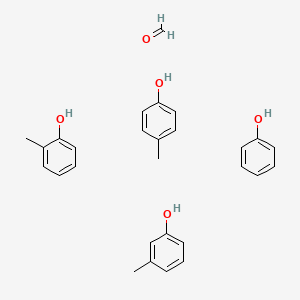
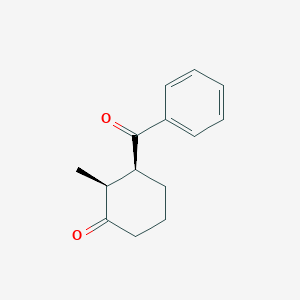
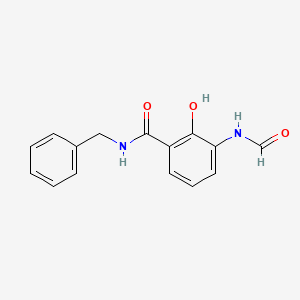
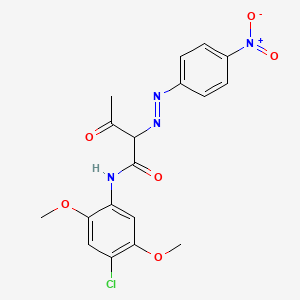
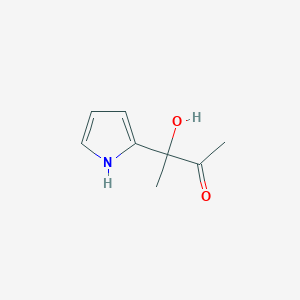
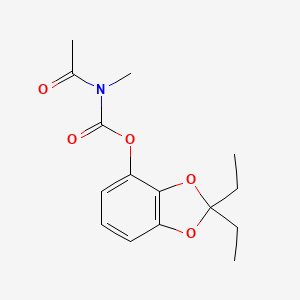
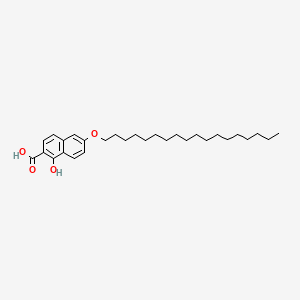
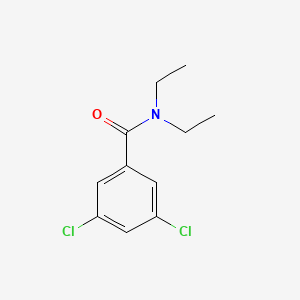
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
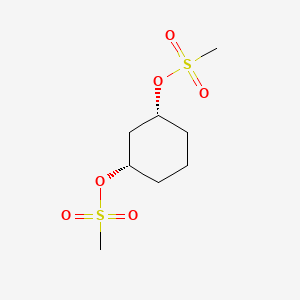
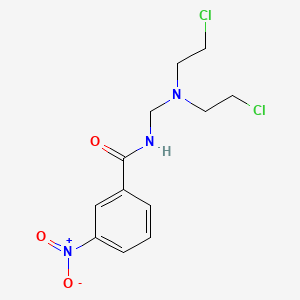
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
